molecular formula C14H11N3O2 B1331627 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 13406-77-4

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1331627
CAS RN: 13406-77-4
M. Wt: 253.26 g/mol
InChI Key: TUXYWZQZGJNBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione, also known as 5-APDI, is a chemical compound that has been studied extensively for its potential applications in scientific research. The compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione and related compounds have been synthesized using various methods, including microwave-assisted reactions and conventional methods. For example, a study by Sena et al. (2007) describes the efficient synthesis of similar compounds starting from N-hydroxymethylphthalimide and aryl-amines, comparing conventional and microwave-mediated methods (Sena et al., 2007).
  • Crystallography and Molecular Structure : The molecular and crystal structure of these compounds, such as N-aminoimides, has been examined, revealing details about their conformation and bonding. For instance, Struga et al. (2007) synthesized new N-aminoimides and analyzed their crystal structures (Struga et al., 2007).

Applications in Medicinal Chemistry

  • Antipsychotic Potential : Isoindole-1,3-dione derivatives have been investigated for their potential as antipsychotic agents. Czopek et al. (2020) studied a series of these compounds for their inhibition of phosphodiesterase 10A and affinity to serotonin receptors, identifying promising compounds for antipsychotic use (Czopek et al., 2020).
  • Anticonvulsant Activities : Sharma et al. (2016) synthesized 5-(isoindole-1,3-dione) pyrimidinones and evaluated their anticonvulsant activities, finding some compounds effective in in vivo tests (Sharma et al., 2016).

Photoluminescent Properties

  • Fluorescence Studies : Tan et al. (2014) developed a new synthesis method for amino-phthalimide derivatives and found that these aromatic compounds exhibited high fluorescence in the blue-green region (Tan et al., 2014).

Antibacterial and Antifungal Properties

  • Antimicrobial Evaluation : Compounds related to 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione have been synthesized and tested for their antibacterial and antifungal properties. For instance, Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives and evaluated their antimicrobial effectiveness (Jat et al., 2006).

properties

IUPAC Name

5-amino-2-(4-aminophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXYWZQZGJNBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356821
Record name 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione

CAS RN

13406-77-4
Record name 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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